Phenyl carbamate
Overview
Description
Phenyl Carbamate Description
Phenyl carbamates are a class of organic compounds that have garnered interest due to their potential as prodrugs, particularly for protecting phenolic drugs against first-pass metabolism. These compounds are characterized by the presence of a carbamate group attached to a phenyl ring. The interest in phenyl carbamates spans various fields, including medicinal chemistry, where they are explored for their pharmacokinetic properties, and green chemistry, where they are synthesized using environmentally friendly methods .
Synthesis Analysis
The synthesis of phenyl carbamates can be achieved through different routes. One approach involves the use of amino acids to form phenyl carbamate esters, which are assessed as potential prodrugs . Another method utilizes methyl formate as a carbonylating agent to synthesize methyl N-phenyl carbamate from aniline, offering a greener alternative to traditional methods . Additionally, phenyl carbamates can be synthesized using a rhodium-promoted carbonylation process involving phenyl azide and carbon monoxide, which has been applied to create carbon-11 labeled compounds for imaging studies . Iron (II) bromide catalysis has also been employed for the oxidative cross-coupling of phenols with formamides to produce phenyl carbamates .
Molecular Structure Analysis
The molecular structure of phenyl carbamates has been studied using various techniques. For instance, the structure of 1-phenyl-1,2-dicarba-closo-dodecaborane was determined using electron diffraction, X-ray diffraction, and ab initio computations, revealing insights into the conformation of the phenyl ring with respect to the carborane cage .
Chemical Reactions Analysis
Phenyl carbamates undergo chemical reactions that are of interest in synthetic chemistry. For example, palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes has been achieved using sodium persulfate, demonstrating the potential of O-carbamates as directing groups for catalytic C-H bond activation . The synthesis of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been used as a carbonyl source for the selective synthesis of carbamates and ureas under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl carbamates are influenced by their molecular structure and the nature of their substituents. Studies have shown that the stability of amino acid-derived carbamates is pH-dependent, with increased hydrolysis rates at physiological pH . The discovery of polymorphs of phenyl carbamate and the characterization of their phase transformations have provided further understanding of their physical properties . Additionally, the antibacterial activity of phenyl thiazolyl urea and carbamate derivatives against gram-positive bacteria, including MRSA, VRE, and PRSP, highlights the significance of the phenyl carbamate structure in medicinal applications .
Scientific Research Applications
Alzheimer's Disease Treatment
Phenyl carbamates have been explored in the context of Alzheimer's disease treatment. They function as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the disease's progression. The study by Lin et al. (2005) investigated the inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and compared them with acetylcholinesterase, cholesterol esterase, and lipase. They found that ortho substituents in phenyl carbamates significantly affect their inhibition potency, providing insights into designing more effective inhibitors for Alzheimer's treatment (Lin et al., 2005).
Prodrug Forms for Protecting Phenols
Phenyl carbamates have been evaluated as prodrug forms to protect phenolic drugs from first-pass metabolism. Hansen et al. (1992) studied various phenyl carbamate esters derived from amino acids and peptides, finding that these carbamates were stable in acidic solutions but hydrolyzed at physiological pH. This property suggests their potential use in drug delivery systems to enhance the bioavailability of phenolic drugs (Hansen et al., 1992).
Agricultural Applications
In agriculture, phenyl carbamates are used as herbicides and in other plant-related applications. Yemets et al. (2003) discussed the resistance of Nicotiana species to isopropyl‐N‐phenyl carbamate, a preemergence compound with anti-mitotic activity in plants. Their research on Nicotiana mutants with resistance to phenyl carbamates contributes to understanding the action mechanism of these compounds in plant cells (Yemets et al., 2003).
Insecticide Synergism
Phenyl carbamates also play a role in enhancing the effectiveness of insecticides. Barnes and Fellig (1969) found that phenyl 2-propynyl ethers significantly synergized the action of carbamate insecticides against the house fly, demonstrating the potential of phenyl carbamates in pest control strategies (Barnes & Fellig, 1969).
Environmental Monitoring
Phenyl carbamates are also important in environmental monitoring. Della Pelle et al. (2018) developed an electrochemical screening assay for detecting phenyl carbamates in grain samples, highlighting their importance in food safety and environmental monitoring (Della Pelle et al., 2018).
Safety And Hazards
Future Directions
Phenyl carbamate functionalized zinc oxide nanorods have been fabricated on a cellulose filter paper and employed as a novel and low-cost sorbent in a thin film microextraction (TFME) technique . This represents a promising direction for the future use of phenyl carbamate.
Relevant Papers Several papers have been published on phenyl carbamate. For instance, a paper titled “Phenyl carbamate functionalized zinc oxide nanorods for paper-based thin film microextraction” discusses the use of phenyl carbamate in thin film microextraction . Another paper titled “Carbamate synthesis by carbamoylation” discusses the synthesis of carbamates, including phenyl carbamate .
properties
IUPAC Name |
phenyl carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCCSDNZEIHXOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211237 | |
Record name | Phenyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl carbamate | |
CAS RN |
622-46-8 | |
Record name | Phenyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl carbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKB257U27V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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